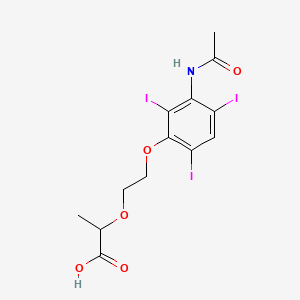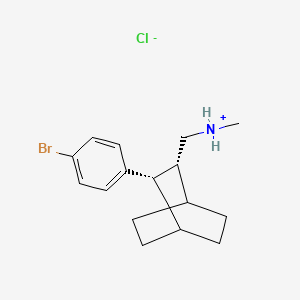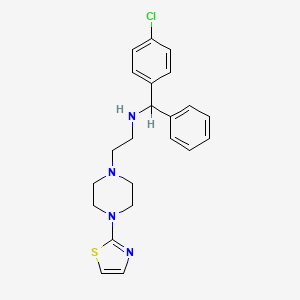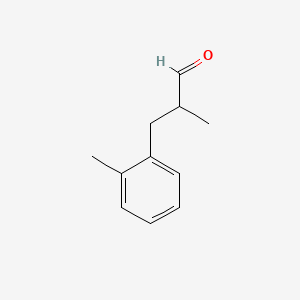
Thulium phosphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium phosphide is an inorganic compound composed of thulium and phosphorus, with the chemical formula TmP . It is known for its unique properties and applications in various fields, particularly in high-power and high-frequency applications. This compound forms crystals in a cubic system and crystallizes in a sodium chloride-type structure at ambient pressure .
Vorbereitungsmethoden
Thulium phosphide can be synthesized through the reaction of thulium metal with phosphorus. The reaction is as follows: [ 4 \text{Tm} + \text{P}_4 \rightarrow 4 \text{TmP} ] This reaction involves heating thulium metal and phosphorus under controlled conditions to form this compound . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Thulium phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form thulium oxide and phosphorus oxides.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or carbon monoxide to revert this compound to its elemental forms.
Substitution: Substitution reactions can occur with other phosphides or similar compounds, leading to the formation of new compounds with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Thulium phosphide has several scientific research applications, including:
Semiconductors: It is used in high-power, high-frequency applications and in laser and other photo diodes.
Optoelectronics: this compound is utilized in the development of optoelectronic devices due to its unique electronic properties.
Material Science: Researchers study this compound to understand its structural and mechanical properties under various conditions.
Medical Applications: Thulium-doped fiber lasers, which may involve this compound, are used in medical procedures such as laser surgery and lithotripsy
Wirkmechanismus
The mechanism of action of thulium phosphide in its applications involves its electronic and structural properties. In semiconductors, this compound’s ability to conduct electricity and its stability under high temperatures make it suitable for high-power applications. The dense phosphide film formed on the surface prevents further reactions inside the metal, ensuring the longevity and efficiency of the devices .
Vergleich Mit ähnlichen Verbindungen
Thulium phosphide can be compared with other similar compounds such as:
- Thulium nitride (TmN)
- Thulium arsenide (TmAs)
- Thulium antimonide (TmSb)
- Thulium bismuthide (TmBi)
These compounds share similar structural properties but differ in their electronic and chemical behaviors. This compound is unique due to its specific applications in high-power and high-frequency devices, which may not be as effectively achieved with other thulium compounds .
Eigenschaften
CAS-Nummer |
12037-68-2 |
|---|---|
Molekularformel |
PTm |
Molekulargewicht |
199.90798 g/mol |
IUPAC-Name |
phosphanylidynethulium |
InChI |
InChI=1S/P.Tm |
InChI-Schlüssel |
XSKLKLHDOPCDAC-UHFFFAOYSA-N |
Kanonische SMILES |
P#[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)



![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)





